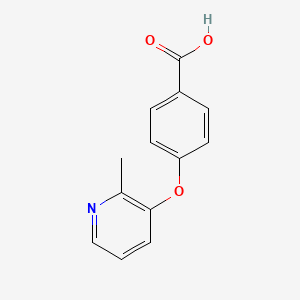

4-(2-Methylpyridin-3-yl)oxybenzoic acid

Description

Properties

IUPAC Name |

4-(2-methylpyridin-3-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9-12(3-2-8-14-9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGZFXHBLBERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729035 | |

| Record name | 4-[(2-Methylpyridin-3-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860344-07-6 | |

| Record name | 4-[(2-Methylpyridin-3-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)oxybenzoic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-methyl-3-pyridylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

Industrial production of 4-(2-Methylpyridin-3-yl)oxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)oxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules.

- Coordination Chemistry: It acts as a ligand that can bind to metal ions, facilitating various coordination complexes.

Biology

- Antimicrobial Activity: Research indicates that 4-(2-Methylpyridin-3-yl)oxybenzoic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Medicine

- Pharmaceutical Intermediate: The compound is investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Potential Drug Development: Its unique interactions with biological targets suggest potential therapeutic applications in treating diseases.

Industry

- Advanced Materials Development: Due to its structural properties, it is utilized in creating advanced materials such as polymers and dyes.

- Chemical Manufacturing: The compound's reactivity allows it to be used in various chemical processes, enhancing production efficiency.

Data Tables and Case Studies

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Ligand in coordination complexes | Facilitates formation of stable metal-ligand complexes, enhancing catalytic activity |

| Biology | Antimicrobial agent | Demonstrated activity against several bacterial strains; potential for new antibiotic development |

| Medicine | Pharmaceutical intermediate | Used in synthesis pathways for COX-2 inhibitors with analgesic properties |

| Industry | Material development | Contributes to the production of high-performance polymers with tailored properties |

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)oxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituent type, position, and additional functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

- In contrast, trifluoromethyl (CF₃) in the analog from increases acidity and may enhance binding to polar targets .

- Positional Isomerism : Shifting the methyl group from the 3- to 2-position on the pyridine ring (as in ’s compound) alters steric and electronic interactions, impacting inhibitory activity against ATPases .

- Functional Group Modifications : Ester derivatives (e.g., methyl ester in ) exhibit higher lipophilicity, which could improve membrane permeability compared to the free carboxylic acid form .

Challenges and Limitations

- Limited Direct Studies: Most evidence focuses on analogs, requiring extrapolation for 4-(2-Methylpyridin-3-yl)oxybenzoic acid. Further experimental validation is critical.

Biological Activity

4-(2-Methylpyridin-3-yl)oxybenzoic acid is an organic compound characterized by a benzoic acid moiety linked to a 2-methylpyridine through an ether bond. With a molecular formula of C13H13NO3 and a molecular weight of approximately 233.25 g/mol, this compound exhibits notable biological activities due to its unique structural components. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and related research findings.

Antiproliferative Activity

Research indicates that derivatives of pyridine, including 4-(2-Methylpyridin-3-yl)oxybenzoic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to varying IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-(2-Methylpyridin-3-yl)oxybenzoic acid | HepG2 | 1.30 |

| Derivative A | MDA-MB-231 | 0.075 |

| Derivative B | HeLa | 0.058 |

These findings suggest that the presence of methyl groups and hydroxyl substitutions can enhance antiproliferative activity by improving the compound's ability to interact with cellular targets .

The biological activity of 4-(2-Methylpyridin-3-yl)oxybenzoic acid may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Studies on related compounds indicate that they can act as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various cellular processes including inflammation and cancer progression .

Case Studies

- Antitumor Activity : A study evaluating the effects of pyridine derivatives on human cancer cell lines demonstrated that compounds with similar structures to 4-(2-Methylpyridin-3-yl)oxybenzoic acid showed enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The study highlighted the importance of substituent groups in modulating biological activity .

- Inhibition Studies : Another investigation focused on the binding affinity of pyridine derivatives to biological targets, revealing that structural modifications could significantly alter their pharmacokinetic properties and therapeutic efficacy .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the potential therapeutic applications of 4-(2-Methylpyridin-3-yl)oxybenzoic acid. Preliminary studies suggest favorable solubility profiles and metabolic stability, indicating potential for further development in medicinal chemistry.

| Property | Value |

|---|---|

| Kinetic Solubility | >100 µM |

| Log D7.4 | <1 (indicating hydrophilicity) |

| Caco-2 Permeability | Papp > 8 × 10⁻⁶ cm/s |

These properties suggest that the compound may be suitable for oral administration and effective distribution within biological systems .

Q & A

Q. What are the common synthetic routes for 4-(2-Methylpyridin-3-yl)oxybenzoic acid, and how is the product characterized?

The synthesis typically involves coupling a pyridine derivative with a substituted benzoic acid precursor. A general approach includes:

- Step 1: Condensation of 2-methylpyridin-3-ol with a halogenated benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2: Acidic hydrolysis or deprotection (if ester intermediates are used) to yield the free carboxylic acid .

Characterization Methods: - NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~8.5 ppm for pyridyl protons, δ ~170 ppm for carboxylic acid carbon) to confirm structure .

- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- HPLC/LC-MS: To assess purity (>95%) and molecular ion confirmation .

Q. How can researchers evaluate the solubility and stability of 4-(2-Methylpyridin-3-yl)oxybenzoic acid in aqueous and organic solvents?

- Solubility Testing: Use shake-flask methods in solvents like water, DMSO, ethanol, and acetonitrile. The compound is likely sparingly soluble in water due to the aromatic and pyridyl groups but soluble in polar aprotic solvents (e.g., DMSO) .

- Stability Studies: Perform accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., decarboxylation or ether cleavage) .

Q. What analytical techniques are critical for confirming the purity of 4-(2-Methylpyridin-3-yl)oxybenzoic acid?

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₁₃H₁₁NO₃) and detect impurities .

- TLC with UV Visualization: Use silica gel plates and dichloromethane/methanol (9:1) for rapid purity checks .

- Elemental Analysis: Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(2-Methylpyridin-3-yl)oxybenzoic acid to improve yield and scalability?

- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency in ether formation .

- Solvent Optimization: Compare DMF, toluene, and THF for reaction rate and product isolation. DMF may enhance solubility but complicate purification .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .

- Scale-Up Considerations: Use continuous flow reactors to mitigate exothermic risks and improve reproducibility .

Q. What computational strategies can predict the biological activity of 4-(2-Methylpyridin-3-yl)oxybenzoic acid?

- Molecular Docking: Use AutoDock or Schrödinger to model interactions with targets like enzymes (e.g., cyclooxygenase) or receptors. The pyridyl and carboxylic acid groups may engage in hydrogen bonding or π-π stacking .

- QSAR Modeling: Correlate substituent effects (e.g., methyl group position) with activity using datasets from analogs (e.g., meta-substituted oxybenzoic acids) .

- MD Simulations: Assess binding stability in aqueous environments (e.g., GROMACS) to prioritize in vitro testing .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, toxicity) of 4-(2-Methylpyridin-3-yl)oxybenzoic acid?

- Melting Point Variability: Reproduce measurements using differential scanning calorimetry (DSC) and compare with literature. Impurities (e.g., residual solvents) may lower observed mp .

- Toxicity Data Gaps: Conduct in vitro assays (e.g., MTT on HepG2 cells) for acute toxicity. If data is absent for the parent compound, extrapolate from structurally similar molecules (e.g., 3-methoxy-4-β-D-glucoside derivatives) .

- Batch-to-Batch Consistency: Implement QC protocols (e.g., NMR, LC-MS) to ensure reproducibility .

Methodological Guidance for Data Contradictions

- Conflicting Biological Activity Reports: Validate assays using positive/negative controls (e.g., salicylic acid for anti-inflammatory activity) and orthogonal methods (e.g., ELISA alongside Western blot) .

- Environmental Impact Uncertainty: Perform OECD 301F biodegradability tests and soil column studies to assess mobility and persistence if ecological data is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.